ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Overview
Description
Ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications
Affinity to Human A3 Adenosine Receptors
Research has demonstrated that certain ethyl group substitutions in imidazo[2,1-i]purin-5-ones significantly increase their affinity for human A3 adenosine receptors (ARs). This finding is particularly relevant in the context of studying the interactions and potential therapeutic applications involving A3 ARs (Ozola et al., 2003).
Synthesis and Biological Activity
A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole, including ethyl 2-(1H-imidazol-1-yl)acetate, reveals insights into their antibacterial activity. This research contributes to understanding the broader chemical properties and potential applications of imidazole derivatives (Al-badrany et al., 2019).
Antiviral and Cytostatic Properties
Investigations into tricyclic etheno analogs of potent antivirals and cytostatics have led to the synthesis of compounds with modest activity against specific viruses. The research includes studying compounds related to ethyl 2-(1H-imidazol-1-yl)acetate for their biological activity, offering insights into their potential therapeutic applications (Hořejší et al., 2006).
Affinity and Selectivity at Human Adenosine Receptors
A series of derivatives have been synthesized and evaluated for their affinities at human adenosine receptors, showcasing the potential of these compounds in medicinal chemistry. This research underscores the importance of understanding the selectivity and affinity profiles of compounds similar to ethyl 2-(1H-imidazol-1-yl)acetate (Baraldi et al., 2011).
Antibacterial Properties of Imidazole Derivatives
A study focusing on the synthesis and characterization of imidazole derivatives, including reactions involving ethyl chloroacetate, has contributed to the understanding of their antibacterial properties. This research is significant for exploring the potential applications of imidazole derivatives in addressing bacterial infections (Ali, 2018).
Mechanism of Action
Target of Action
The compound contains abenzene ring , which is known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have electrophilic sites.
Mode of Action
The compound likely interacts with its targets through electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given the compound’s structure and potential mode of action, it might influence pathways involvingaromatic compounds or those susceptible to electrophilic aromatic substitution .
Result of Action
The compound’s potential to undergoelectrophilic aromatic substitution suggests that it might modify aromatic compounds within cells, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution can be influenced by the pH of the environment .
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-6-8-15(22)9-7-14/h6-9H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLVVJBUIBKGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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